Ethyl 3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with:
- A methyl group at position 2.
- An ethyl carboxylate group at position 2.
- A 2-(phenylthio)acetamido moiety at position 4.
The phenylthio group introduces sulfur-based electron-donating effects, which may enhance stability and influence biological interactions.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-3-20-16(19)15-11(2)9-14(22-15)17-13(18)10-21-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQLNTSMMFXSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CSC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Acetamido Group Addition: The acetamido group is typically introduced via an amide formation reaction, where an amine reacts with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4 g/mol
IUPAC Name: Ethyl 3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate
The compound features a thiophene ring substituted with an ethyl ester, a methyl group, and an acetamido group attached to a phenylthio moiety. Its unique structure contributes to its reactivity and interactions in biological systems.
Medicinal Chemistry
This compound has garnered attention for its potential biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Research indicates that thiophene derivatives can inhibit cancer cell proliferation in several carcinoma cell lines, showcasing their potential as therapeutic agents .
Biochemical Assays
The compound serves as a valuable tool in biochemical assays to investigate enzyme interactions and metabolic pathways. Its structure allows it to interact with specific molecular targets, modulating their activity and influencing cellular processes.
Material Science
In materials science, this compound is utilized in the development of advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics .
Case Studies
- Antimicrobial Screening: A study conducted on various thiophene derivatives demonstrated that this compound exhibited potent activity against gram-positive and gram-negative bacteria as well as fungi .
- Anticancer Activity Evaluation: Research evaluating the anticancer effects of this compound on breast cancer cell lines showed significant inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylthio and acetamido groups can interact with the active site of enzymes or receptors, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Structural Features and Molecular Formulas
Physicochemical Properties
- Chloroacetamido () and dichlorophenyl () groups are electron-withdrawing, reducing electron density on the thiophene ring and altering solubility .
- Solubility: Compounds with polar groups (e.g., methylcarbamoyl in ) may exhibit higher aqueous solubility compared to aromatic substituents like phenylthio or phenoxybenzoyl .
Biological Activity
Ethyl 3-methyl-5-(2-(phenylthio)acetamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activity. This compound, characterized by its unique structure, exhibits various pharmacological properties, particularly in anti-inflammatory and analgesic activities. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H15N1O2S2
- Molecular Weight : 299.4 g/mol
- CAS Number : 887847-91-8
Thiophene derivatives, including this compound, have been shown to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Lipoxygenase (LOX) : Similar compounds have demonstrated the ability to inhibit LOX enzymes, which play a critical role in the inflammatory process by catalyzing the production of leukotrienes. For instance, one study reported an IC50 value of 29.2 µM for a related thiophene derivative against the 5-LOX enzyme .
- Modulation of Cytokine Production : Research indicates that certain thiophene derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is crucial for reducing inflammation and associated pain .
- Antioxidant Activity : Thiophene compounds have also been implicated in antioxidant activities, which help mitigate oxidative stress in biological systems.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several case studies highlight the therapeutic potential of thiophene derivatives:
-
Anti-inflammatory Study :
A study conducted on a series of thiophene derivatives showed that one compound significantly reduced inflammation in a carrageenan-induced paw edema model, demonstrating an inhibition rate superior to standard anti-inflammatory drugs like indomethacin . -
Cytokine Expression Regulation :
In vitro assays using THP-1 monocytes treated with thiophene derivatives revealed a significant reduction in the expression of pro-inflammatory cytokines after stimulation with lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases . -
Pain Management :
A recent investigation into the analgesic properties of thiophene compounds indicated that they could effectively alleviate pain in rodent models, supporting their use as potential non-opioid analgesics .
Q & A
Q. What strategies mitigate side reactions during acetylation?
- Methodological Answer : Control reaction time (3–6 hours) to avoid over-acetylation. Use scavengers (e.g., triethylamine) to quench excess acetylating agents. Monitor by IR for completion of the C=O stretch at ~1650 cm. Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
